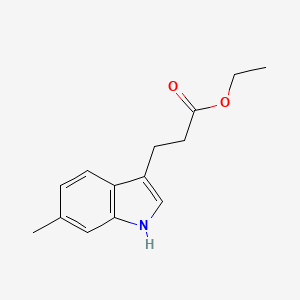

Ethyl 3-(6-Methyl-3-indolyl)propanoate

Description

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 3-(6-methyl-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-8-10(2)4-6-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3 |

InChI Key |

ODNYRJUHLXCYCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 6 Methyl 3 Indolyl Propanoate and Analogues

Retrosynthetic Analysis of the Ethyl 3-(6-Methyl-3-indolyl)propanoate Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections, highlighting the primary strategies for its synthesis. The most straightforward approach involves disconnecting the ethyl propanoate side chain at the C3 position of the indole (B1671886) ring. This leads to two key precursors: 6-methylindole (B1295342) and an ethyl 3-halopropanoate or ethyl acrylate (B77674). This disconnection points towards a direct alkylation or a conjugate addition reaction as the final bond-forming step.

Alternatively, the indole ring itself can be disconnected. A classic approach here is the Fischer indole synthesis, which would deconstruct the indole into p-tolylhydrazine and a carbonyl compound already bearing the ethyl propanoate moiety, such as ethyl 4-oxopentanoate. This strategy builds the desired substituted indole in a single, powerful cyclization reaction.

Finally, a disconnection at the ester functional group suggests a two-step process where 3-(6-methyl-3-indolyl)propanoic acid is first synthesized, followed by an esterification reaction with ethanol (B145695) to yield the final product. Each of these retrosynthetic pathways informs the established synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

Established methods for the synthesis of this compound primarily rely on either building upon a pre-existing 6-methylindole core or constructing the indole ring with the desired side chain already incorporated.

Strategies Utilizing 6-Methylindole Precursors

A common and direct method for the synthesis of this compound involves the C3-alkylation of 6-methylindole. The indole nucleus is nucleophilic at the C3 position, allowing for reaction with suitable electrophiles.

One of the most effective strategies is the Michael addition of 6-methylindole to an α,β-unsaturated ester, such as ethyl acrylate. This reaction is typically catalyzed by a base and provides a straightforward route to the desired product. The reaction proceeds via a conjugate addition mechanism where the indole nitrogen first deprotonates to form an indolyl anion, which then attacks the β-carbon of the ethyl acrylate. Subsequent protonation yields the final product. Microwave-assisted Michael additions have been shown to significantly reduce reaction times and improve yields. nih.gov

Alternatively, direct alkylation of 6-methylindole with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) can be employed. This reaction is often carried out in the presence of a base to deprotonate the indole and facilitate the nucleophilic attack on the alkyl halide.

Table 1: Representative Conditions for Michael Addition of Indoles to Acrylates

| Indole | Michael Acceptor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Methyl Acrylate | Silica-supported aluminum chloride, 60 °C | Methyl 3-(1H-indol-3-yl)propanoate | - | ijsdr.org |

| 2-Aminopyridine | Ethyl Acrylate | Trifluoromethanesulfonic acid, Anhydrous ethanol, 120-160 °C | Ethyl 3-(pyridin-2-ylamino)propanoate | 83-85% | google.com |

| Aniline | Methyl Acrylate | Silica-supported aluminum chloride, 60 °C | Methyl 3-(phenylamino)propanoate | - | ijsdr.org |

Indole Ring Formation Reactions with Propanoate Side-Chain Introduction

The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov This method can be adapted to synthesize this compound by reacting p-tolylhydrazine with a suitable carbonyl compound that already contains the ethyl propanoate side chain. A suitable ketone for this purpose is ethyl 4-oxopentanoate.

The reaction mechanism involves the initial formation of a phenylhydrazone from p-tolylhydrazine and ethyl 4-oxopentanoate. wikipedia.org Under acidic catalysis, this hydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and hydrochloric acid to Lewis acids such as zinc chloride. wikipedia.orgmdpi.com Optimization of the Fischer indole synthesis often involves careful selection of the acid catalyst and reaction temperature to maximize the yield of the desired indole isomer. researchgate.netresearchwithnj.com

Table 2: Examples of Fischer Indole Synthesis for Substituted Indoles

| Phenylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid, room temperature | Methyl indolenines | High | nih.govnih.gov |

| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 2,3,3-trimethyl-5-nitroindolenine | 30% | nih.gov |

| Phenylhydrazine hydrochloride | 2-Bromoacetophenone | - | 2-(2-Bromophenyl)-indole | - | researchgate.net |

Esterification Techniques for Propanoate Moiety Derivatization

In cases where the synthetic route yields 3-(6-methyl-3-indolyl)propanoic acid, a subsequent esterification step is required to obtain the desired ethyl ester. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ceon.rs

The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. The rate and yield of the esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of alcohol to acid. ceon.rsresearchgate.net Studies on the esterification of propanoic acid have shown that increasing the temperature and the alcohol-to-acid molar ratio generally leads to higher yields and faster reaction rates. ceon.rsresearchgate.net

Table 3: Conditions for the Esterification of Propanoic Acid

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Molar Ratio (Acid:Alcohol:Catalyst) | Yield | Reference |

|---|---|---|---|---|---|---|

| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 °C | 1:10:0.20 | 96.9% | ceon.rsresearchgate.net |

| Propanoic Acid | Ethanol | Fibrous polymer-supported sulphonic acid | 60-75 °C | 1:1, 1:2, 2:1 | - | researchgate.net |

| Propanoic Acid | 1-Propanol | H₂SO₄ | 45 °C | 1:10:0.20 | - | ceon.rsresearchgate.net |

Novel and Emerging Synthetic Approaches for this compound

While the established routes are reliable, research continues to focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of substituted indoles.

Chemo- and Regioselective Synthesis Optimization

The regioselective functionalization of the indole core is a key challenge in indole chemistry. For the synthesis of this compound, achieving selective alkylation at the C3 position is crucial. While the C3 position is generally the most nucleophilic, side reactions at the N1 position can occur, especially under strongly basic conditions.

Recent advances in catalysis have provided methods to improve the regioselectivity of indole alkylation. The use of specific catalysts can direct the alkylation to the desired position. For instance, environmentally friendly and regioselective C3-alkylation of indoles with alcohols has been achieved through a hydrogen autotransfer strategy, avoiding the use of hazardous alkyl halides. scispace.com

Furthermore, optimization of reaction conditions, such as the choice of solvent, base, and temperature, plays a critical role in controlling the chemo- and regioselectivity of the reaction. For the Fischer indole synthesis, the use of specific acid catalysts and reaction media can influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones, to favor the formation of the desired indole isomer. researchwithnj.com

Asymmetric Synthesis of Chiral Analogues of Indole Propanoates

The enantioselective synthesis of indole derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. For chiral analogues of indole propanoates, such as optically active tryptophan derivatives, several asymmetric strategies have been developed. These methods focus on creating stereogenic centers with high enantioselectivity.

One prominent approach is the use of chiral catalysts in Friedel-Crafts type reactions. Chiral Brønsted acids, particularly those based on a BINOL (1,1'-bi-2-naphthol) backbone, have been employed to catalyze the Michael-type addition of indoles to α,β-unsaturated carbonyl compounds. mdpi.com This reaction can produce chiral indole propanoate precursors with moderate to high enantiomeric excess (ee), which can often be significantly enhanced through simple recrystallization. mdpi.com

Transition metal catalysis offers another powerful tool for asymmetric synthesis. Palladium-catalyzed heteroannulation reactions, for instance, have been used for the concise synthesis of optically active tryptophan derivatives. nih.gov This strategy involves reacting a substituted o-iodoaniline with a chiral internal alkyne. The chirality is often introduced via a chiral auxiliary, such as the Schöllkopf auxiliary, which allows for the preparation of either L- or D-isomers depending on the choice of starting material (D-valine or L-valine, respectively). nih.gov

Organocatalysis provides a metal-free alternative for these transformations. Chiral phosphoric acids have been shown to effectively catalyze the asymmetric Friedel-Crafts alkylation of indoles with chalcones, yielding products with moderate enantioselectivity that can be improved to high levels (up to 98% ee) after crystallization. mdpi.com Furthermore, Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester as a hydrogen source enables the synthesis of optically active indolines, which are precursors to or relatives of chiral indole alkaloids. organic-chemistry.org

| Methodology | Catalyst/Auxiliary | Key Features | Reported Enantiomeric Excess (ee) |

| Asymmetric Michael Addition | Chiral BINOL-based Phosphoric Acid | Metal-free; moderate initial ee enhanced by crystallization. mdpi.com | Up to 52% (initial), up to 98% (after crystallization). mdpi.com |

| Palladium-Catalyzed Heteroannulation | Palladium Catalyst + Schöllkopf Chiral Auxiliary | Provides access to both L- and D-isomers; suitable for large-scale synthesis. nih.gov | >96% diastereomeric excess (de) for key intermediate. nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Brønsted Acid (e.g., from BINOL) | Metal-free reduction of 3H-indoles to chiral indolines. organic-chemistry.org | Up to 97% ee. organic-chemistry.org |

Catalytic and Biocatalytic Methodologies in Indole Synthesis

The construction of the core indole scaffold is a critical step in the synthesis of this compound. A variety of catalytic and biocatalytic methods have been developed to improve the efficiency, selectivity, and sustainability of indole synthesis.

Catalytic Methodologies: Modern indole syntheses often employ catalysts to overcome the limitations of classical methods like the Fischer indole synthesis, which can require harsh conditions. beilstein-journals.orgrsc.org Catalytic systems range from simple acids and bases to complex transition metal complexes.

Acid/Base Catalysis: Both Brønsted and Lewis acids are commonly used to catalyze the electrophilic substitution of indoles, a key step in forming 3-substituted derivatives. nih.gov Base-catalyzed methods are also effective for reactions like Knoevenagel condensation and Michael additions onto the indole ring. nih.gov

Transition Metal Catalysis: Palladium catalysts are versatile for indole synthesis and functionalization, including heteroannulation and carbonylation reactions. nih.govbeilstein-journals.org Other metals, such as gold, ruthenium, and silver, have also been utilized in indole-forming cyclization reactions. rsc.org

Heteropoly Acids: These solid acid catalysts, such as H₃PW₁₂O₄₀, offer an efficient and often recyclable option for promoting Friedel-Crafts alkylation at the C3 position of indoles. openmedicinalchemistryjournal.com

Biocatalytic Methodologies: Biocatalysis leverages enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. nih.gov

Tryptophan Synthases (TrpS): These enzymes are used in the asymmetric synthesis of L-tryptophan and its derivatives from indole and serine. thieme-connect.com

Engineered Enzymes: Advances in protein engineering have led to the development of mutant enzymes with enhanced capabilities. For example, engineered aminotransferases have been used in cascade reactions to produce nonproteinogenic D-tryptophan derivatives. thieme-connect.com

Halogenases and Other Enzymes: Specialized enzymes like aliphatic halogenases are being explored for the selective functionalization of indole alkaloids, a task that is challenging to achieve with traditional chemical methods. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound is typically achieved via a Michael addition (a conjugate addition) of 6-methylindole to an acrylic acid ester, such as ethyl acrylate. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

Based on analogous syntheses of 3-indolepropionic acids, strong bases are effective catalysts for this transformation. google.com The reaction involves the deprotonation of the indole nitrogen, increasing its nucleophilicity for the attack on the electron-deficient acrylate.

Key Optimization Parameters:

Catalyst: Alkali metal hydroxides such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are effective and economical choices. google.com The amount of catalyst can be critical; an excess based on the acrylic acid derivative is often employed to drive the reaction to completion. google.com

Temperature: The reaction temperature significantly influences the reaction rate. For the base-catalyzed addition of indoles to acrylic acids, temperatures in the range of 225°C to 300°C have been reported to give good yields, with an optimal range often being 250-260°C. google.com

Solvent: While the reaction can be carried out under solvent-free conditions, particularly at high temperatures, the use of an inert solvent can be beneficial. google.com The choice of solvent can affect solubility and reaction kinetics.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. Reaction times can range from 30 minutes to several hours. google.com

A hypothetical optimization study for the synthesis from 6-methylindole and ethyl acrylate is summarized below.

| Parameter | Condition A | Condition B | Condition C (Optimized) | Expected Outcome |

| Catalyst | NaOH (1.0 eq) | KOH (1.5 eq) | KOH (2.0 eq) | Higher catalyst loading favors the formation of the indole anion, increasing the reaction rate. google.com |

| Temperature | 180°C | 220°C | 250°C | Increased temperature accelerates the Michael addition, leading to higher conversion within a shorter time. google.com |

| Time | 8 hours | 4 hours | 2 hours | At optimal temperature and catalyst loading, the reaction can proceed to completion more rapidly. google.com |

| Solvent | Toluene (B28343) | None (Neat) | None (Neat) | Solvent-free conditions are often preferred for efficiency and reduced waste. google.com |

| Yield | Moderate | Good | High (>80%) | Optimization of parameters leads to significantly improved product yield. google.com |

Sustainable and Green Chemistry Principles in Synthesis of Indole Propanoates

The application of green chemistry principles to the synthesis of indole propanoates aims to reduce the environmental impact of chemical processes. This involves improving atom economy, using safer solvents, reducing energy consumption, and preventing waste. researchgate.net

Waste Prevention and Atom Economy: Multicomponent reactions (MCRs) are a prime example of sustainable synthesis, as they combine several starting materials in a single step, maximizing the incorporation of atoms into the final product. rsc.org An innovative two-step indole synthesis involving an Ugi MCR followed by acid-catalyzed cyclization exemplifies this principle, offering high atom economy. rsc.org

Safer Solvents and Auxiliaries: A major goal is to replace hazardous organic solvents with more benign alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been successfully used as solvents for the synthesis of indole derivatives. openmedicinalchemistryjournal.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further reducing waste. researchgate.net

Design for Energy Efficiency: Traditional syntheses often require prolonged heating. The use of microwave irradiation can dramatically reduce reaction times and energy consumption. openmedicinalchemistryjournal.com Similarly, developing reactions that proceed efficiently at room temperature is a key objective. acs.org

Use of Catalysis: Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused. The use of recyclable solid acid catalysts, nanocatalysts, and biocatalysts in indole synthesis aligns with green chemistry principles. openmedicinalchemistryjournal.comresearchgate.net

Reduce Derivatives: Protecting groups should be avoided whenever possible, as their use adds steps and generates waste. Biocatalytic approaches, which often exhibit high chemo- and regioselectivity, can eliminate the need for protecting groups. nih.gov

| Green Chemistry Principle | Application in Indole Propanoate Synthesis | Example |

| Atom Economy | Employing multicomponent reactions (MCRs) to build the indole core. rsc.org | Ugi MCR followed by cyclization to form functionalized indoles. rsc.org |

| Safer Solvents | Replacing volatile organic compounds (VOCs) with water, ethanol, or PEG. researchgate.net | KH₂PO₄-promoted synthesis of 3-indole derivatives in a water/PEG-200 mixture. nih.gov |

| Energy Efficiency | Using microwave irradiation or developing room-temperature reactions. openmedicinalchemistryjournal.comacs.org | Microwave-assisted one-pot synthesis of benzo-indoles. openmedicinalchemistryjournal.com |

| Catalysis | Using recyclable catalysts or biocatalysts instead of stoichiometric reagents. researchgate.net | Synthesis of 3-substituted indoles using recyclable heteropoly acid catalysts. openmedicinalchemistryjournal.com |

| Reduce Derivatives | Utilizing selective enzymes to avoid the use of protecting groups. nih.gov | Enzymatic synthesis of indole alkaloids without the need for N-protection. nih.gov |

Advanced Structural Elucidation and Conformational Analysis of Ethyl 3 6 Methyl 3 Indolyl Propanoate

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques provide a wealth of information regarding the electronic environment, connectivity, and vibrational modes of a molecule. High-resolution methods are essential for a definitive structural proof of Ethyl 3-(6-Methyl-3-indolyl)propanoate.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

While specific experimental spectra for this compound are not widely published, a complete assignment of its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift values for indole (B1671886) derivatives and related esters. Multi-dimensional techniques such as COSY, HSQC, and HMBC are crucial for confirming these assignments by establishing proton-proton and proton-carbon correlations.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the indole ring, the propanoate chain, and the substituents. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>8.0 ppm). The aromatic region will feature signals for H2, H4, H5, and H7. The C2 proton will be a singlet around 7.0 ppm. Due to the methyl group at C6, the H5 and H7 protons will appear as singlets or narrow doublets. The propanoate side chain will exhibit two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-COOEt), and the ethyl ester will show a quartet and a triplet. The 6-methyl group will present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon spectrum will display signals for all 14 unique carbon atoms in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing around 173 ppm. The carbons of the indole ring resonate between approximately 110 and 138 ppm. The ethyl ester carbons and the propanoate chain carbons will appear in the upfield region.

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | > 8.0 | br s | 1H |

| H-7 | ~ 7.4 | s | 1H |

| H-4 | ~ 7.1 | d | 1H |

| H-2 | ~ 7.0 | s | 1H |

| H-5 | ~ 6.8 | d | 1H |

| -O-CH₂ -CH₃ | ~ 4.1 | q | 2H |

| -CH₂ -CH₂-COOEt | ~ 3.1 | t | 2H |

| -CH₂-CH₂ -COOEt | ~ 2.7 | t | 2H |

| 6-CH₃ | ~ 2.4 | s | 3H |

| -O-CH₂-CH₃ | ~ 1.2 | t | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 173 |

| C-7a | ~ 137 |

| C-6 | ~ 132 |

| C-3a | ~ 127 |

| C-2 | ~ 122 |

| C-4 | ~ 120 |

| C-5 | ~ 111 |

| C-7 | ~ 110 |

| C-3 | ~ 114 |

| -O-CH₂ -CH₃ | ~ 61 |

| -CH₂ -CH₂-COOEt | ~ 34 |

| 6-CH₃ | ~ 22 |

| -CH₂-CH₂ -COOEt | ~ 21 |

| -O-CH₂-CH₃ | ~ 14 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule. For this compound (C₁₄H₁₇NO₂), the exact mass can be calculated and compared to an experimental value, typically with an error of less than 5 ppm.

Calculated Monoisotopic Mass: 231.12593 Da

The primary fragmentation pattern in electron ionization (EI) mass spectrometry for indole-3-propanoates involves the formation of a stable quinolinium or indolenium ion. The most prominent fragment is expected from the cleavage of the side chain, resulting in the 6-methyl-skatole cation (m/z 144) through a McLafferty-type rearrangement or direct cleavage.

Expected HRMS Fragmentation Data

| m/z (Expected) | Ion Formula | Description |

| 231.1259 | [C₁₄H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 144.0813 | [C₁₀H₁₀N]⁺ | 6-methyl-skatole cation (Base Peak) |

| 186.0868 | [C₁₂H₁₂NO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 158.0891 | [C₁₁H₁₂N]⁺ | Loss of carboethoxy group (•COOCH₂CH₃) |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong band around 1730 cm⁻¹ corresponds to the C=O stretching of the ester. The N-H stretching of the indole ring will appear as a moderate band around 3400 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propanoate groups appears just below 3000 cm⁻¹. The region from 1600-1450 cm⁻¹ will contain absorptions from aromatic C=C stretching.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements IR analysis. The spectrum of indole derivatives is typically dominated by strong bands corresponding to the indole ring breathing and expansion modes between 700 and 1600 cm⁻¹. The symmetric vibrations of the benzene (B151609) and pyrrole (B145914) rings are particularly Raman-active.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Indole) | Stretching | ~ 3400 | Weak |

| C-H (Aromatic) | Stretching | ~ 3100-3000 | Strong |

| C-H (Aliphatic) | Stretching | ~ 2980-2850 | Strong |

| C=O (Ester) | Stretching | ~ 1730 | Moderate |

| C=C (Aromatic) | Stretching | ~ 1600-1450 | Strong |

| C-O (Ester) | Stretching | ~ 1250-1150 | Moderate |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analogues

This compound is an achiral molecule and therefore will not exhibit an ECD or ORD signal. However, these techniques are indispensable for determining the absolute configuration of chiral analogues, such as indole alkaloids where chirality is introduced by substituents or fused ring systems.

For a chiral indole derivative, the indole ring acts as a chromophore. The electronic transitions of this chromophore are perturbed by the chiral environment, leading to differential absorption of left- and right-circularly polarized light (a Cotton effect), which is measured by ECD. The sign of the Cotton effect can often be correlated with the absolute stereochemistry of the molecule. ORD, a related technique, measures the change in optical rotation with wavelength and provides complementary information. For complex indole alkaloids, comparing experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations has become a powerful method for unambiguous assignment of absolute configuration.

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for this compound is not publicly available, analysis of its close analogue, Methyl 3-(1H-indol-3-yl)propanoate, provides significant insight into the expected solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

The crystal structure of Methyl 3-(1H-indol-3-yl)propanoate reveals that the molecule adopts a nearly planar conformation. The dominant intermolecular interaction governing the crystal packing is hydrogen bonding. The indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group on a neighboring molecule serves as the acceptor.

Expected Crystal and Intermolecular Interaction Data (Based on Analogue)**

| Parameter | Description | Expected Finding |

| Primary Interaction | Hydrogen Bond | N-H···O=C between indole N-H and ester carbonyl |

| Supramolecular Motif | Chain | Molecules linked head-to-tail forming infinite chains |

| Secondary Interactions | van der Waals, C-H···π | Packing of alkyl chains and interactions with the indole π-system |

| Molecular Conformation | Propanoate Chain | Likely an extended or gauche conformation relative to the indole ring |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and the potential for co-crystallization are critical aspects of materials science and pharmaceutical development, influencing properties like solubility and stability. However, dedicated studies into the polymorphic forms or co-crystals of this compound have not been reported in the reviewed literature. There is no available data in crystallographic databases detailing different crystal packing arrangements or its co-crystallization with other molecules.

Computational Chemistry for Structural and Conformational Insights

Computational chemistry serves as a powerful tool for understanding molecular structure, properties, and reactivity. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are routinely applied to compounds of similar complexity. Despite the utility of these methods, specific computational studies on this compound are not found in the existing body of scientific literature.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the ground-state geometries, bond lengths, bond angles, and electronic properties (such as orbital energies) of molecules. A search for DFT studies specifically performed on this compound did not yield any published research. Consequently, no data tables of its calculated geometric or electronic properties are available.

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules, providing detailed information on the conformational landscapes and flexibility of a compound over time. Such simulations can identify preferred conformations and the energy barriers between them. For this compound, there are no published MD simulation studies. Therefore, its conformational landscape, including the relative stabilities of different conformers, has not been computationally explored and documented.

Quantum chemical descriptors, often derived from computational methods like DFT, are used to predict the reactivity of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity, and chemical hardness. These values provide insight into a molecule's kinetic stability and its propensity to act as an electron donor or acceptor. As no specific computational studies have been published for this compound, data on its quantum chemical descriptors for reactivity prediction is currently unavailable.

Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar of Ethyl 3 6 Methyl 3 Indolyl Propanoate

Reactivity Studies of the Indole (B1671886) Nucleus in Ethyl 3-(6-Methyl-3-indolyl)propanoate

The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the indole nucleus and the ethyl propanoate side chain. The indole ring system, being an electron-rich aromatic heterocycle, is the principal site for many chemical transformations. chim.it

Electrophilic Aromatic Substitution:

The indole nucleus is highly activated towards electrophilic substitution due to the delocalization of the nitrogen atom's lone pair of electrons across the bicyclic system. researchgate.net This heightened reactivity is generally most pronounced at the C3 position of the pyrrole (B145914) ring, which can stabilize the intermediate cation without disrupting the aromaticity of the fused benzene (B151609) ring. impactfactor.orgquimicaorganica.org

In the case of this compound, the C3 position is already occupied by the alkyl side chain. Consequently, electrophilic attack is directed to other positions on the indole ring. The regiochemical outcome is influenced by the existing substituents: the C3-alkyl chain and the C6-methyl group. The C3-alkyl group tends to direct incoming electrophiles to the C2 position, while the C6-methyl group, an activating substituent, directs towards the C5 and C7 positions. The final substitution pattern depends on the specific electrophile and the reaction conditions employed. Common electrophilic substitution reactions applicable to the indole nucleus include halogenation, nitration, Friedel-Crafts acylation, and Mannich reactions. quimicaorganica.orgnih.gov

| Reaction | Reagent/Conditions | Potential Substitution Position(s) | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | C2, C5, C7 | Bromo-substituted indole derivative |

| Nitration | HNO₃, Ac₂O | C2, C5 | Nitro-substituted indole derivative |

| Acylation | CH₃COCl, AlCl₃ | C2, C5, C7 | Acyl-substituted indole derivative |

| N-Alkylation | 1. NaH, THF; 2. RX (e.g., CH₃I) | N1 | N-alkylated indole derivative |

Nucleophilic Substitution:

Direct nucleophilic substitution on the electron-rich indole ring is an unfavorable process unless the ring is activated by potent electron-withdrawing groups, which are absent in this compound. However, the indole nitrogen atom possesses a proton (N-H) that is weakly acidic. In the presence of a strong base, such as sodium hydride (NaH), this proton can be abstracted to form a nucleophilic indolyl anion. impactfactor.org This anion can then readily participate in nucleophilic substitution reactions with various electrophiles, most commonly leading to substitution at the N1 position. This N-functionalization is a key strategy for synthesizing diverse indole derivatives. researchgate.net

Oxidative Transformations:

Reductive Transformations:

The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) structure. This transformation is most commonly achieved via catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents, such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid, can also effect this reduction. Careful selection of reaction conditions is necessary to ensure the selective reduction of the indole's pyrrole ring without affecting the ester functionality of the propanoate side chain or the aromaticity of the benzene ring.

Reactivity of the Propanoate Ester Moiety

The ethyl propanoate side chain at the C3 position offers a secondary site for chemical modification, primarily through reactions characteristic of carboxylic acid esters.

Hydrolysis:

The ester functionality can be readily hydrolyzed to yield the corresponding carboxylic acid, 3-(6-Methyl-3-indolyl)propanoic acid. This reaction can be catalyzed by either acid or base. Base-mediated hydrolysis, known as saponification, typically involves refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process is effectively irreversible and usually proceeds in high yield. Acid-catalyzed hydrolysis, using a mineral acid in aqueous media, is an equilibrium-controlled process.

Transesterification:

Transesterification involves the conversion of the ethyl ester to a different alkyl ester by reacting it with an excess of another alcohol under acidic or basic catalysis. For example, treatment of this compound with methanol (B129727) in the presence of a catalytic amount of sodium methoxide (B1231860) or sulfuric acid would result in the formation of Mthis compound. mdpi.com The reaction is driven to completion by using the new alcohol as the solvent.

The ester group is a versatile precursor for a range of other functional groups, providing a key avenue for derivatization.

Conversion to Carboxylic Acids: As described above, hydrolysis provides the corresponding carboxylic acid, a crucial intermediate for further synthetic transformations.

Conversion to Amides: The synthesis of amides can be achieved through several routes. Direct aminolysis, involving heating the ester with ammonia (B1221849) or a primary or secondary amine, can produce the corresponding amide, although this may require forcing conditions. A more prevalent and efficient method involves a two-step process: initial hydrolysis of the ester to the carboxylic acid, followed by activation of the acid (e.g., conversion to an acid chloride with thionyl chloride) and subsequent reaction with the desired amine. Modern peptide coupling reagents (e.g., DCC, HATU) can also facilitate this transformation directly from the carboxylic acid. A direct conversion from ester to amide is also possible by heating with ammonium (B1175870) formate. google.com

Conversion to Alcohols: The ester can be reduced to the primary alcohol, 3-(6-Methyl-3-indolyl)propan-1-ol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The resulting alcohol serves as a valuable synthon for introducing further chemical diversity, for example, through etherification or conversion to an alkyl halide.

| Starting Material | Reagent/Conditions | Product Functional Group | Product Name |

|---|---|---|---|

| Ethyl Ester | NaOH(aq), EtOH, Δ | Carboxylic Acid | 3-(6-Methyl-3-indolyl)propanoic acid |

| Ethyl Ester | CH₃OH, H⁺ or CH₃O⁻ (cat.) | Methyl Ester | Mthis compound |

| Ethyl Ester | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Alcohol | 3-(6-Methyl-3-indolyl)propan-1-ol |

| Ethyl Ester | R¹R²NH, Δ | Amide | 3-(6-Methyl-3-indolyl)-N¹,N¹-(R¹,R²)-propanamide |

Synthesis and Characterization of Structurally Modified this compound Derivatives

The synthesis of structurally modified analogs of this compound is a fundamental step in the exploration of structure-activity relationships (SAR) for potential biological applications. researchgate.net These modifications can be systematically introduced at either the indole nucleus or the propanoate side chain to probe the chemical space and optimize properties.

Synthetic Strategies:

Indole Nucleus Modification:

N-Substitution: Alkylation, acylation, or sulfonylation at the N1 position is readily achieved by first deprotonating the indole with a strong base (e.g., NaH) and then quenching with an appropriate electrophile (e.g., an alkyl halide or acid chloride). mdpi.com

Ring Substitution: As discussed in section 4.1.1, electrophilic substitution reactions can be employed to introduce a variety of functional groups (halogens, nitro, acyl) onto the carbocyclic ring of the indole nucleus.

Side Chain Modification:

The transformations detailed in section 4.2.2 provide a library of derivatives. The carboxylic acid obtained from hydrolysis can be coupled with a wide array of amines or alcohols to generate extensive amide and ester libraries. The primary alcohol formed from ester reduction can be converted into ethers or other functional groups.

Characterization:

The unambiguous identification and confirmation of purity for newly synthesized derivatives are accomplished using a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of key functional groups by detecting their characteristic vibrational frequencies (e.g., C=O, N-H, O-H bonds). mdpi.com

| Derivative Name | Modification Site | Synthetic Precursor | Key Characterization Feature |

|---|---|---|---|

| 3-(6-Methyl-3-indolyl)propanoic acid | Side Chain | Parent Ester | Broad O-H stretch in IR spectrum (~3000 cm⁻¹); disappearance of ethyl signals in ¹H NMR. |

| Ethyl 3-(1,6-dimethyl-3-indolyl)propanoate | Indole Nucleus (N1) | Parent Ester | Appearance of N-CH₃ singlet in ¹H NMR (~3.7 ppm); disappearance of N-H signal. |

| 3-(6-Methyl-3-indolyl)propan-1-ol | Side Chain | Parent Ester | Disappearance of C=O stretch in IR spectrum (~1730 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹). |

| N-Benzyl-3-(6-methyl-3-indolyl)propanamide | Side Chain | 3-(6-Methyl-3-indolyl)propanoic acid | Appearance of benzyl (B1604629) proton signals in ¹H NMR; characteristic amide C=O stretch in IR spectrum (~1640 cm⁻¹). |

Modifications at the Indole Ring (e.g., Halogenation, Alkylation, Arylation)

The indole ring is a common target for modification due to its electronic properties and the accessibility of several positions for substitution. The reactivity of the indole nucleus allows for the introduction of a diverse range of functional groups.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions of the indole ring can significantly influence the compound's lipophilicity, electronic character, and metabolic stability. Halogenation of indole scaffolds can be achieved using various reagents to yield derivatives with modified properties. For instance, studies on related indole structures have shown that halogenation can modulate biological activity. nih.gov A recent study on (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a compound with a related indole core, demonstrated potent activity against metastatic colorectal cancer, highlighting the potential impact of fluorine substitution. nih.gov

Alkylation and Arylation: Alkylation at the indole nitrogen (N-1 position) is a common strategy to explore SAR. N-alkylation, using reagents like methyl iodide or benzyl bromide in the presence of a base, can alter the hydrogen-bonding capacity and steric profile of the molecule. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, can be employed to introduce aryl or acetylenic groups at halogenated positions of the indole ring, creating C-C bonds and extending the molecular framework. nih.gov These modifications can lead to enhanced interactions with biological targets.

| Modification Type | Position on Indole Ring | Example Substituent | Potential Impact on Properties |

| Halogenation | C-5, C-6, C-7 | -F, -Cl, -Br | Increased lipophilicity, altered electronics |

| N-Alkylation | N-1 | -CH₃, -CH₂Ph | Removal of H-bond donor, increased steric bulk |

| C-Arylation | C-5, C-6 | Phenyl, Pyridyl | Increased size, potential for π-stacking interactions |

Alterations of the Ester Group and Linker Length

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a charged group and can serve as a key hydrogen-bonding feature. Alternatively, the ester can be converted to various amides by reacting with different amines. These modifications drastically alter the polarity and hydrogen-bonding potential of the side chain. Investigations into related STAT3 inhibitors have shown that modifying the linker and associated functionalities can improve inhibitory activity and selectivity. aku.edu

Linker Length and Flexibility: The length of the alkyl chain connecting the indole ring to the ester group is a critical determinant of activity. Shortening or lengthening the propanoate linker (e.g., to acetate (B1210297) or butanoate) changes the spatial orientation of the terminal functional group relative to the indole core. Structure-activity relationship studies on synthetic cathinones have demonstrated that the elongation of an aliphatic side chain can follow an inverted U-shape correlation with psychostimulant response, indicating an optimal linker length for biological activity. ub.edu

| Modification | Example | Potential SAR Impact |

| Ester Hydrolysis | Carboxylic Acid | Introduces H-bond donor/acceptor, potential for salt bridge |

| Amidation | N-methyl amide, N-benzyl amide | Modifies H-bonding, alters lipophilicity and steric bulk |

| Linker Shortening | Ethyl 2-(6-methyl-3-indolyl)acetate | Changes distance between pharmacophoric features |

| Linker Lengthening | Ethyl 4-(6-methyl-3-indolyl)butanoate | Increases flexibility, alters positioning of terminal group |

Hybrid Compounds Incorporating Other Pharmacophores

A modern drug design strategy involves creating hybrid molecules by combining the indole scaffold with other known pharmacophores. This approach aims to develop compounds with multi-target activity or enhanced potency on a single target. Indole derivatives have been paired with other heterocyclic systems like thiophene, pyridine, pyran, and pyrimidine (B1678525) to create novel candidates with significant antioxidant activities. nih.govresearchgate.net This molecular association can lead to additive or synergistic effects and potentially a broader spectrum of activity. nih.gov

For example, designing a hybrid of the this compound core with a pharmacophore known to inhibit a specific enzyme could result in a novel inhibitor with a unique binding mode. Indole derivatives are recognized as an important class of therapeutic agents in medicinal chemistry, with applications including anticancer, antioxidant, and anti-HIV agents. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Structure-Activity Relationship (SAR) Analysis

Computational chemistry provides powerful tools to understand and predict the biological activities of molecules like this compound and its analogues, guiding the design of more potent and selective compounds.

Ligand-Based and Structure-Based Design Principles

Drug design strategies can be broadly categorized as ligand-based or structure-based, depending on the available information about the biological target. nih.gov

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, design efforts rely on the knowledge of molecules that are known to bind to it. nih.gov This approach involves analyzing a set of active and inactive molecules to deduce the essential structural features required for activity. Key tools in ligand-based design include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

Structure-Based Design: If the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, it can be used to design ligands that fit precisely into the binding site. ethernet.edu.et This process, known as structure-based ligand design, involves searching for molecules that are sterically and electronically complementary to the target's binding pocket. ethernet.edu.et Molecular docking simulations are a primary tool in this approach, used to predict the binding pose and affinity of a ligand within the active site of a protein. liverpool.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For indole derivatives, 2D-QSAR models have been successfully used to guide the synthesis of promising candidates for in vitro testing. nih.govresearchgate.netnih.gov

A hypothetical QSAR study on analogues of this compound would involve:

Data Set Generation: Synthesizing a library of derivatives with systematic variations in their structure.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation correlating the descriptors with the measured biological activity.

Model Validation: Validating the model's predictive power using an external set of test compounds. nih.gov

Such models can provide insights into which properties are most important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore Modeling and Virtual Screening of Analogues

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

Pharmacophore Modeling: These models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.govnih.gov The model identifies the key interaction points necessary for binding.

Virtual Screening: Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds, such as the ZINC database. nih.govnih.gov This process, known as virtual screening, rapidly filters millions of compounds to identify a smaller subset of "hits" that match the pharmacophore model. nih.gov These hits can then be acquired or synthesized for biological testing, significantly accelerating the discovery of novel active compounds. nih.gov For instance, a pharmacophore model derived from this compound could be used to discover new molecules with potentially similar biological activities.

| Computational Method | Input Data | Output | Application |

| QSAR | Structures and biological activities of a series of compounds | A mathematical equation predicting activity from structure | Predict activity of new analogues; identify key physicochemical properties |

| Pharmacophore Modeling | Structures of active ligands or a ligand-receptor complex | A 3D model of essential chemical features for activity | Virtual screening; guiding de novo design |

| Molecular Docking | 3D structure of a ligand and a target protein | Predicted binding pose and binding affinity score | Elucidating binding mechanism; virtual screening; prioritizing compounds |

Biochemical and Molecular Interaction Studies of Ethyl 3 6 Methyl 3 Indolyl Propanoate

In Vitro Receptor Binding and Ligand Affinity Profiling

Comprehensive searches of available scientific literature did not yield specific in vitro receptor binding or ligand affinity profiling data for Ethyl 3-(6-methyl-3-indolyl)propanoate.

Assessment of Binding to Specific Receptor Subtypes (e.g., GPCRs, Nuclear Receptors like PXR, AhR)

No studies detailing the assessment of binding affinity or activity of this compound at G-protein coupled receptors (GPCRs) or nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR) have been identified. While related indole (B1671886) compounds, such as indole-3-propionic acid, have been investigated as ligands for nuclear receptors like PXR, this specific data does not extend to its 6-methylated ethyl ester derivative.

Selectivity Profiling Against Related Receptors

In the absence of primary binding data for any specific receptor, a selectivity profile for this compound against related receptors cannot be constructed. There is currently no information available regarding its binding promiscuity or specificity.

Enzyme Modulation and Inhibition Kinetics

There is a notable lack of published research on the direct modulation or inhibition of key enzyme systems by this compound.

Studies on Key Metabolic Enzymes in Model Systems (e.g., Cytochrome P450, MAO-B, AChE)

No specific experimental data on the inhibitory effects of this compound on major metabolic and neurological enzymes were found.

Cytochrome P450 (CYP) Enzymes: There are no published studies investigating the compound's potential to inhibit or serve as a substrate for various CYP isoforms (e.g., CYP3A4, CYP2D6).

Monoamine Oxidase B (MAO-B): While the indole nucleus is a common scaffold in the design of MAO-B inhibitors, no specific inhibition constants (Kᵢ) or IC₅₀ values for this compound have been reported.

Acetylcholinesterase (AChE): The potential for this compound to act as an inhibitor of AChE has not been documented in the scientific literature.

The table below is presented as a template for future research findings, as no current data is available.

| Enzyme Target | Assay Type | Result (IC₅₀/Kᵢ) | Source |

| Cytochrome P450 | In vitro inhibition | Data Not Available | - |

| MAO-B | In vitro inhibition | Data Not Available | - |

| AChE | In vitro inhibition | Data Not Available | - |

Investigation of Specific Enzyme Classes Relevant to Indole Chemistry (e.g., Oxidoreductases, Hydrolases)

The interaction of this compound with specific enzyme classes relevant to its structure has not been characterized.

Oxidoreductases: No studies have been published regarding the compound's role as a substrate or modulator for oxidoreductase enzymes.

Hydrolases: As an ethyl ester, the compound is a potential substrate for hydrolase enzymes, such as esterases, which would catalyze its conversion to the corresponding carboxylic acid, 3-(6-Methyl-3-indolyl)propanoic acid. However, specific studies detailing this enzymatic hydrolysis, including reaction kinetics and enzyme specificity, are not available.

Molecular Docking and Dynamics Simulations of this compound with Biomacromolecules

A review of the literature found no molecular docking or molecular dynamics simulation studies specifically involving this compound. Such computational studies are valuable for predicting binding modes and affinities to biological targets, but they have not yet been applied to this particular molecule. Consequently, there are no predictive data on its potential interactions with the active sites of receptors or enzymes.

The table below indicates the absence of available data from computational studies.

| Target Biomacromolecule | Study Type | Key Findings (e.g., Binding Energy, Interacting Residues) | Source |

| Data Not Available | Molecular Docking | Data Not Available | - |

| Data Not Available | Molecular Dynamics | Data Not Available | - |

Characterization of Binding Modes and Interaction Energies

Computational molecular docking studies are instrumental in predicting the binding modes and affinities of ligands to protein targets. For indole derivatives, interactions are typically characterized by a combination of hydrogen bonding and hydrophobic interactions. researchgate.netmdpi.com The indole ring, with its N-H group, can act as a hydrogen bond donor, while the aromatic system can engage in π-stacking and van der Waals interactions with hydrophobic pockets of a protein's active site. mdpi.com

The ethyl propanoate side chain introduces additional possibilities for hydrophobic and polar interactions. The ester carbonyl group can act as a hydrogen bond acceptor. The binding energy of a ligand-protein complex is a sum of these various interactions. While specific energy values for this compound are not available, studies on similar indole derivatives against various protein targets, such as enzymes and receptors, have shown a range of binding affinities. researchgate.netjbcpm.com These interactions are crucial for the molecule's potential biological activity.

For instance, molecular docking analyses of other indole-based compounds have revealed interactions with key amino acid residues in the active sites of enzymes like cyclooxygenase (COX) and various kinases. researchgate.net It is plausible that this compound would exhibit similar binding patterns, with the 6-methyl group potentially enhancing hydrophobic interactions and influencing its orientation within a binding pocket.

Table 1: Predicted Interaction Profile of this compound with a Generic Protein Binding Site

| Interaction Type | Potential Interacting Group on Compound | Likely Protein Residue Partners |

| Hydrogen Bond Donor | Indole N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Ester C=O | Gln, Asn, Ser, Thr, Main-chain N-H |

| Hydrophobic/van der Waals | Indole ring, Methyl group, Ethyl chain | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-Stacking | Indole aromatic ring | Phe, Tyr, Trp, His |

This table is a generalized prediction based on the chemical structure of the compound and common protein-ligand interactions.

Simulation of Ligand-Induced Conformational Changes

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in the protein, a concept known as "induced fit". These changes can range from subtle side-chain rearrangements to more significant domain movements, which are often critical for the protein's function and the subsequent biological response.

Molecular dynamics simulations are a powerful tool to study these ligand-induced conformational changes. Such simulations for this compound would likely reveal fluctuations in the protein backbone and side chains upon its binding. The stability of the ligand-protein complex over the simulation time would also provide an indication of the binding strength. While specific simulation data for this compound is not available, the principles of such interactions are well-established. nih.gov

Cellular and Subcellular Distribution (In Vitro)

The cellular and subcellular distribution of a compound is a key determinant of its biological activity. This distribution is influenced by factors such as its membrane permeability and its potential to accumulate within specific organelles.

Membrane Permeability and Intracellular Accumulation in Cell Lines

The ability of this compound to cross the cell membrane is a prerequisite for its interaction with intracellular targets. Based on its chemical structure, which includes a lipophilic indole ring system, it is predicted to have good membrane permeability. In silico tools like SwissADME can be used to predict the physicochemical properties and pharmacokinetics of compounds. For many indole derivatives, these predictions suggest good oral bioavailability and cell membrane permeability. isfcppharmaspire.comresearchgate.net

Once inside the cell, the ester group of this compound may be susceptible to hydrolysis by intracellular esterases, converting it to the corresponding carboxylic acid, Indole-3-propionic acid. This conversion could lead to the intracellular accumulation of the metabolite, a phenomenon observed with other ester-containing compounds. nih.gov The rate and extent of this potential intracellular accumulation would likely be cell-type dependent, based on the expression and activity of intracellular esterases. nih.gov

Localization within Organelles Using Advanced Imaging Techniques

Advanced imaging techniques, such as fluorescence microscopy, are used to determine the subcellular localization of molecules. nih.gov Many indole derivatives possess intrinsic fluorescent properties that can be exploited for such studies. nih.gov The fluorescence of the indole ring is sensitive to its local environment, which can provide information about its distribution within the cell.

Should this compound possess suitable fluorescent properties, its localization within organelles such as the endoplasmic reticulum, mitochondria, or the nucleus could be visualized. acs.org Co-localization studies with specific organelle markers would provide more definitive evidence of its subcellular distribution. acs.org The distribution pattern would be influenced by the compound's physicochemical properties, such as its lipophilicity and charge.

Modulation of Biochemical Pathways (In Vitro)

In vitro studies on related indole compounds have demonstrated their ability to modulate various biochemical pathways, including those involved in signal transduction and apoptosis.

Effects on Signal Transduction Cascades (e.g., MAPK, NF-κB, Apoptosis Pathways)

Several indole derivatives have been shown to influence key signaling pathways that regulate cellular processes like inflammation, proliferation, and cell death.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Some indole derivatives have been shown to affect MAPK signaling. For example, 7-methyl-indole-3-ethyl isothiocyanate has been reported to cause the activation of the pro-apoptotic p38 MAPK and SAP/JNK pathways in neuroblastoma cells. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Studies on compounds like Indole-3-carbinol and Indole-3-propionic acid have shown that they can inhibit the activation of NF-κB. nih.govnih.govresearchgate.net This inhibition is often associated with a reduction in the expression of pro-inflammatory and anti-apoptotic genes. nih.gov

Apoptosis Pathways: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Numerous indole derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, some indole-based chalcones have been shown to induce apoptosis and inhibit tubulin polymerization. nih.gov Another related compound, 7-methyl-indole-3-ethyl isothiocyanate, was found to activate apoptotic markers such as caspase-3, -8, and -9. nih.gov The induction of apoptosis by these compounds is often a consequence of their effects on upstream signaling pathways like MAPK and NF-κB.

Table 2: Reported Effects of Structurally Related Indole Compounds on In Vitro Signaling Pathways

| Compound | Cell Line(s) | Pathway Affected | Observed Effect |

| 7-methyl-indole-3-ethyl isothiocyanate | Neuroblastoma cells (SMS-KCNR) | MAPK (p38, JNK), AKT | Activation of p38 and JNK, Down-regulation of AKT nih.gov |

| Indole-3-carbinol | Breast cancer cells | NF-κB | Cell-specific modulation of NF-κB signaling nih.gov |

| Indole-3-propionic acid | Human colonic epithelial cells (NCM460) | TLR4/NF-κB | Inhibition of LPS-induced NF-κB activation nih.gov |

| Indole-based chalcones | Human cancer cell lines | Apoptosis, Tubulin polymerization | Induction of apoptosis, Inhibition of tubulin polymerization nih.gov |

This table summarizes findings for compounds structurally related to this compound to provide context for its potential biological activities.

Gene Expression and Proteomic Profiling in Non-Human Cellular Models

Currently, specific studies detailing the gene expression and proteomic profiles in non-human cellular models following direct exposure to this compound have not been identified. However, it is anticipated that the initial and primary metabolic transformation of this compound would be the hydrolysis of its ethyl ester to form (6-Methyl-3-indolyl)propanoic acid. This resulting carboxylic acid is structurally very similar to indole-3-propionic acid (IPA), a tryptophan metabolite produced by gut microbiota. The biological effects of IPA have been more extensively studied, and it is plausible that (6-Methyl-3-indolyl)propanoic acid would elicit similar cellular responses.

IPA is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are transcription factors that regulate the expression of a wide array of genes. researchgate.netnih.gov Activation of these receptors can lead to downstream changes in gene expression related to inflammation, immune response, and cellular metabolism. For instance, IPA has been shown to modulate the expression of genes involved in inflammatory responses and to influence signaling pathways that affect cell proliferation. frontiersin.orgnih.gov In sepsis models, IPA has been observed to down-regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.org

Therefore, it is hypothesized that treatment of non-human cellular models with this compound would, following its intracellular hydrolysis, lead to changes in the expression of genes regulated by AhR and PXR. A hypothetical proteomic profiling study might reveal alterations in the abundance of proteins involved in xenobiotic metabolism (such as cytochrome P450 enzymes, which are targets of AhR and PXR), as well as proteins related to inflammatory signaling and cell cycle regulation.

Table 1: Postulated Molecular Interactions and Downstream Effects Based on Structural Analogs

| Interacting Protein/Receptor | Postulated Effect of (6-Methyl-3-indolyl)propanoic acid | Potential Impact on Gene/Protein Expression |

| Aryl Hydrocarbon Receptor (AhR) | Partial agonism | Modulation of genes involved in xenobiotic metabolism (e.g., CYP1A1), immune response, and cell proliferation. researchgate.netnih.gov |

| Pregnane X Receptor (PXR) | Activation | Upregulation of genes related to drug metabolism and transport (e.g., CYP3A4, MDR1). researchgate.netnih.gov |

| Inflammatory Signaling Pathways (e.g., NF-κB) | Inhibition | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). nih.gov |

Investigation of Metabolic Fate in Model Systems (In Vitro / In Vivo Non-Human)

The metabolic fate of this compound in non-human model systems is predicted to follow a two-phase process characteristic of many xenobiotics: Phase I modification followed by Phase II conjugation.

Identification and Characterization of Enzymatic Biotransformation Products

The primary enzymatic biotransformation of this compound is expected to be the hydrolysis of the ethyl ester bond. This reaction is catalyzed by carboxylesterases, a class of enzymes abundant in the liver and other tissues. wikipedia.org The hydrolysis would yield ethanol (B145695) and the corresponding carboxylic acid, (6-Methyl-3-indolyl)propanoic acid. This initial step is a common metabolic pathway for many ester-containing compounds. semanticscholar.org

Following the initial hydrolysis, the indole ring of (6-Methyl-3-indolyl)propanoic acid would likely undergo further Phase I metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com Studies on the metabolism of structurally similar compounds, such as 3-methylindole (B30407), in human liver microsomes have identified several oxidative metabolites. acs.orgnih.gov These include hydroxylation at various positions on the indole ring and the methyl group. acs.orgnih.gov Therefore, potential oxidative metabolites of (6-Methyl-3-indolyl)propanoic acid could include various hydroxylated derivatives.

Subsequent Phase II metabolism would likely involve the conjugation of these hydroxylated metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.

Table 2: Predicted Metabolic Pathway of this compound

| Metabolic Phase | Reaction | Key Enzymes | Predicted Metabolite(s) |

| Phase I | Ester Hydrolysis | Carboxylesterases | (6-Methyl-3-indolyl)propanoic acid and Ethanol |

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 enzymes (e.g., CYP2E1, CYP2A6) mdpi.com | Hydroxylated derivatives of (6-Methyl-3-indolyl)propanoic acid |

| Phase II | Glucuronidation/Sulfation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronide and sulfate conjugates of hydroxylated metabolites |

Metabolic Stability and Degradation Pathways in Subcellular Fractions (e.g., Liver Microsomes)

In in vitro systems such as liver microsomes, which are rich in both carboxylesterases and cytochrome P450 enzymes, this compound is expected to exhibit low metabolic stability. The initial and likely rapid degradation pathway would be the hydrolysis of the ethyl ester, catalyzed by microsomal carboxylesterases. nih.govfrontiersin.org

The resulting carboxylic acid, (6-Methyl-3-indolyl)propanoic acid, would then be a substrate for the slower, CYP-mediated oxidative reactions. The rate of this subsequent degradation would depend on the specific CYP isoforms involved and their affinity for the substrate. The metabolism of indole itself to indoxyl by CYP enzymes has been demonstrated in rat liver microsomes. mdpi.com Similarly, the metabolism of 3-methylindole has been extensively studied in human liver microsomes, revealing multiple oxidative pathways. acs.orgnih.gov

Therefore, in a typical metabolic stability assay using liver microsomes, a rapid disappearance of the parent compound, this compound, would be anticipated, with the concurrent formation of (6-Methyl-3-indolyl)propanoic acid. This would be followed by the gradual appearance of various oxidized and potentially conjugated metabolites over time.

Emerging Research Applications and Future Directions for Ethyl 3 6 Methyl 3 Indolyl Propanoate

Utilization as a Biochemical Probe for Target Identification and Validation

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives showing significant biological activity, including anticancer and anti-HIV properties. researchgate.netnih.gov While there is no direct research on Ethyl 3-(6-Methyl-3-indolyl)propanoate as a biochemical probe, its structure suggests potential in this area.

Future research could focus on synthesizing functionalized versions of this compound to incorporate reporter tags, such as fluorescent moieties or biotin. These modified probes could then be used in cell-based assays to identify and validate novel protein targets. The methyl group at the 6-position and the ethyl propanoate chain offer sites for chemical modification without significantly altering the core indole structure, which may be crucial for target interaction.

Table 1: Potential Biochemical Probe Applications

| Application Area | Research Focus | Rationale |

| Target Identification | Screening against protein libraries | The indole scaffold is known to interact with a variety of biological targets. |

| Target Validation | Development of selective ligands | Minor structural modifications can lead to high-affinity and selective binders. |

| High-Throughput Screening | Synthesis of a focused compound library | Exploring substitutions on the indole ring and propanoate chain. |

Application in Materials Science and Functional Polymers

Indole-containing polymers have garnered interest for their unique electronic and photophysical properties. Although the direct incorporation of this compound into polymeric structures has not been reported, the synthesis of polymers from related indole derivatives, such as poly(2-ethyl-3-methylindole), suggests the feasibility of such endeavors. researchgate.net

Future work could explore the polymerization of vinyl-functionalized derivatives of this compound or its use as a monomer in condensation polymerization. The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties, influenced by the specific substitution pattern of the indole ring.

The indole moiety is known to be electrochemically active and can exhibit fluorescence. Polymers incorporating this compound could therefore be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as chemical sensors. The specific electronic properties would be dependent on the polymer architecture and the nature of any co-monomers used.

Table 2: Potential Materials Science Applications

| Application Area | Potential Material | Key Feature |

| Organic Electronics | Conductive Polymers | π-conjugated indole system. |

| Optoelectronics | Emissive Polymers | Tunable fluorescence based on substitution. |

| Chemical Sensing | Sensor Arrays | Interaction of the indole NH group with analytes. |

Role in Agrochemical Research and Plant Biology

The structural resemblance of this compound to the natural plant hormone auxin (indole-3-acetic acid, IAA) and other synthetic auxins like indole-3-butyric acid (IBA) is notable. nih.govnih.gov This similarity strongly suggests that it may possess plant growth-regulating properties.

It is hypothesized that this compound could act as an auxin mimic. Esters of IAA, such as methyl-IAA, are considered to be inactive forms that can be hydrolyzed by plant esterases to release the active hormone. nih.gov Similarly, this compound could be slowly hydrolyzed in plant tissues to release 3-(6-Methyl-3-indolyl)propanoic acid, which may then exhibit auxin-like activity.

Future research should involve bioassays to evaluate the effect of this compound on root initiation, cell elongation, and other auxin-mediated responses in various plant species.

The development of new plant growth regulators is crucial for improving crop yields and resilience. If this compound is found to have significant and selective auxin-like activity, it could be explored as a component in novel herbicides or plant growth regulators. Its specific substitution pattern might confer advantages in terms of stability, uptake, or activity spectrum compared to existing compounds.

Table 3: Potential Agrochemical Applications

| Application Area | Research Focus | Potential Effect |

| Plant Growth Regulation | Rooting assays, shoot elongation studies | Promotion of adventitious root formation, stimulation of vegetative growth. |

| Phytohormone Mimicry | Comparison with natural and synthetic auxins | Understanding structure-activity relationships for auxin-like compounds. |

| Crop Protection | Herbicide or growth enhancer development | Selective growth promotion or inhibition depending on concentration and plant species. |

Development of Analytical Standards and Reference Materials

The synthesis and availability of this compound are crucial for its use as an analytical standard and reference material in scientific research. While specific certified reference materials for this exact compound may not be widely listed, the synthesis of various indole derivatives is well-established, allowing for its preparation for research purposes. The development of such standards is essential for the accurate quantification and identification of this compound in various experimental settings.

High-purity this compound serves as a benchmark in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). taylorandfrancis.com These methods are vital for determining the concentration of the compound in biological samples or reaction mixtures, ensuring the reliability and reproducibility of research findings. The availability of a well-characterized standard is also fundamental for pharmacokinetic studies, enabling researchers to track its absorption, distribution, metabolism, and excretion.

Exploration of Prodrug Strategies for Related Indole Scaffolds (Theoretical and Design Aspects)

The indole scaffold is a versatile structure in drug discovery, and prodrug strategies are being explored to enhance the therapeutic properties of related compounds. mdpi.comresearchgate.net A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach can overcome challenges such as poor solubility, instability, and non-specific targeting. google.comrsc.org

For indole-based compounds, the nitrogen atom of the indole ring is a common site for modification to create prodrugs. google.com Theoretical and design aspects involve computational modeling to predict how different promoieties (the part of the prodrug that is cleaved off) will affect the molecule's properties. For instance, attaching a phosphate (B84403) group can increase water solubility and improve oral absorption. mdpi.comgoogle.com Researchers are also investigating stimuli-responsive prodrugs, such as those activated by specific enzymes or the low oxygen (hypoxic) conditions found in some tumors. nih.gov

Recent studies have explored N-acyl O-aminophenol and indole-chalcone derivatives as prodrugs for anticancer agents, demonstrating that subtle structural modifications can significantly impact their activation and potency. mdpi.comnih.gov These design strategies aim to create indole-based therapies with improved efficacy and reduced side effects. mdpi.com

Green Synthesis Scale-Up and Process Development for Non-Pharmaceutical Industrial Applications

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to create more sustainable and environmentally friendly processes. jocpr.com Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions and the use of hazardous reagents. nih.gov Green approaches focus on using safer solvents, reducing energy consumption, and minimizing waste. jocpr.comresearchgate.net

Recent developments in green synthesis include the use of microwave irradiation, ultrasound, and nanocatalysts to accelerate reactions and improve yields. researchgate.netopenmedicinalchemistryjournal.com One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also being developed to streamline the process and reduce the need for purification of intermediates. rug.nlnih.gov For industrial applications outside of pharmaceuticals, such as in the development of dyes, agrochemicals, and materials, scaling up these green synthesis methods is a key focus. rug.nl An optimized Fischer indole cyclization process using toluene (B28343) as both a cosolvent and extraction solvent has been reported, which produces zero wastewater and allows for multi-kilogram scale synthesis of key intermediates. acs.org

The development of scalable and cost-effective green synthesis routes is crucial for the broader industrial application of this compound and other indole derivatives.

Computational Prediction of Novel Bioactivities and Lead Generation for Future Studies

Computational methods, often referred to as in silico studies, are powerful tools for predicting the potential biological activities of compounds like this compound and generating leads for new drug discovery. nih.gov These approaches use computer models to simulate how a molecule might interact with biological targets, such as proteins and enzymes.